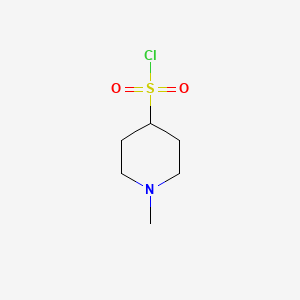![molecular formula C18H23N2O2+ B14750011 [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is a compound that features a carbazole moiety linked to a hydroxypropyl group and an ammonium group. Carbazole derivatives are known for their interesting optoelectronic properties and have been widely studied for various applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium typically involves the reaction of 9H-carbazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 3-chloropropanol and 3-aminopropanol in the presence of a base to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can also be used in the study of enzyme interactions and as a potential therapeutic agent .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug delivery systems and as anticancer agents. The ability to modify the carbazole structure allows for the design of molecules with specific biological activities .
Industry
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The carbazole moiety can intercalate with DNA, affecting gene expression and potentially leading to anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium.
N-Vinylcarbazole: Another carbazole derivative used in polymer synthesis.
Carbazole-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
Uniqueness
What sets this compound apart from similar compounds is its dual functionality, combining the properties of carbazole with those of hydroxypropyl and ammonium groups. This unique combination allows for versatile applications in various fields, from materials science to medicine .
Propriétés
Formule moléculaire |
C18H23N2O2+ |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(3-carbazol-9-yl-2-hydroxypropyl)-(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2/p+1 |
Clé InChI |
XJSHYABCAWRNDE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(C[NH2+]CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


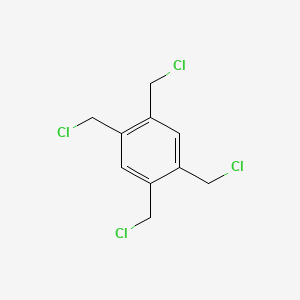
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
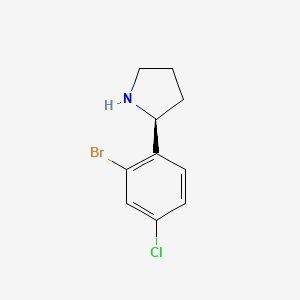
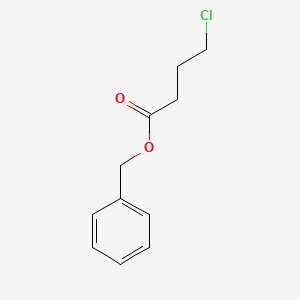


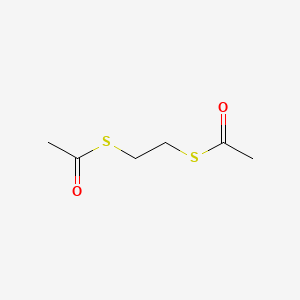
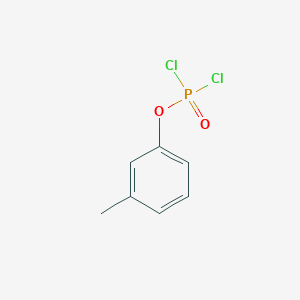
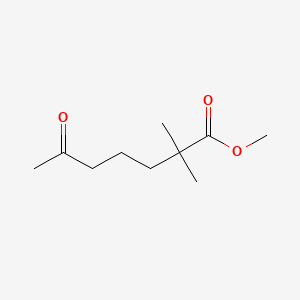


![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
